1,3,3,4-Tetramethylpiperazin-2-one
Description
1,3,3,4-Tetramethylpiperazin-2-one is a piperazine-derived heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms and a ketone group. The methyl substituents at positions 1, 3, 3, and 4 create a sterically hindered environment, influencing its electronic properties and reactivity.
Properties
CAS No. |
71620-96-7 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1,3,3,4-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-8(2)7(11)9(3)5-6-10(8)4/h5-6H2,1-4H3 |
InChI Key |
WFGMRESWHYSOKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(CCN1C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazin-2-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 1,3,3,4-tetramethylpiperazin-2-one with analogous compounds:
Structural Analogs
3,3,5,5-Tetramethylpiperazin-2-one (Compound 3b, ) Structure: Methyl groups at positions 3, 3, 5, and 5, with a 2,4-dimethoxybenzyl group at N1. Synthesis: Synthesized via copper-mediated Goldberg arylations, highlighting the utility of transition-metal catalysis in modifying piperazinones . Physicochemical Data:
- IR peaks at 3347 cm⁻¹ (N-H stretch) and 1613 cm⁻¹ (C=O stretch).
- HRMS: [M + H]+ = 239.17560 .
4-Methylpiperazin-1-yl Derivatives () Example: 6-Amino-4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one. Structure: A single methyl group at the 4-position of the piperazine ring, integrated into a triazine-based scaffold.
Key Findings and Implications
- Structural Flexibility: Substitution patterns on the piperazinone ring significantly influence bioactivity. Asymmetric methylation (1,3,3,4) may enhance receptor binding compared to symmetric analogs.
- Synthetic Accessibility : Transition-metal catalysis (e.g., Goldberg arylations) enables precise functionalization, critical for optimizing drug-like properties .
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